molecular formula C11H18N2O4 B4974452 1,4-Dimethoxy-4a-methyloctahydroquinoxaline-2,3-dione CAS No. 247564-27-8

1,4-Dimethoxy-4a-methyloctahydroquinoxaline-2,3-dione

Cat. No.: B4974452
CAS No.: 247564-27-8
M. Wt: 242.27 g/mol
InChI Key: SJRLRXZRUBOPOC-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-4a-methyloctahydroquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C11H18N2O4. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-4a-methyloctahydroquinoxaline-2,3-dione typically involves the reaction of o-phenylenediamine with a suitable diketone under acidic conditions. One common method involves heating o-phenylenediamine with 4 N HCl to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-4a-methyloctahydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

1,4-Dimethoxy-4a-methyloctahydroquinoxaline-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-4a-methyloctahydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For example, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for conditions like schizophrenia and chronic pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxy-4a-methyloctahydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its methoxy groups and octahydro structure differentiate it from other quinoxaline derivatives, making it a valuable compound for various research applications .

Properties

IUPAC Name

1,4-dimethoxy-8a-methyl-5,6,7,8-tetrahydro-4aH-quinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11-7-5-4-6-8(11)12(16-2)9(14)10(15)13(11)17-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRLRXZRUBOPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1N(C(=O)C(=O)N2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207384
Record name Octahydro-1,4-dimethoxy-4a-methyl-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247564-27-8
Record name Octahydro-1,4-dimethoxy-4a-methyl-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247564-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1,4-dimethoxy-4a-methyl-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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